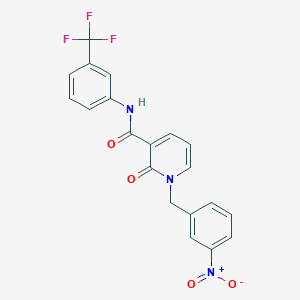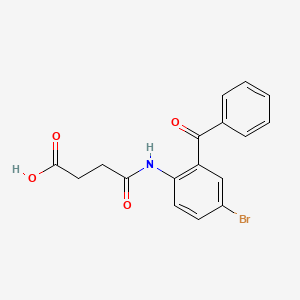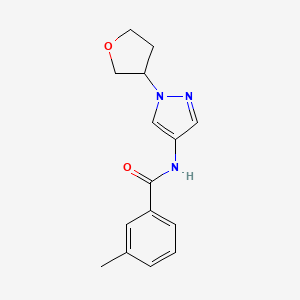
1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups including a nitro group (-NO2), a trifluoromethyl group (-CF3), a carboxamide group (-CONH2), and a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nitration, conversion of nitro groups to amines, and bromination . Trifluoromethyl groups can be introduced using various methods, one of which involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a nitro group, a trifluoromethyl group, a carboxamide group, and a pyridine ring would significantly influence its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by the functional groups present in it. For instance, the nitro group can participate in reduction reactions to form amines . The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For instance, the presence of a trifluoromethyl group could influence its polarity, boiling point, and stability .Applications De Recherche Scientifique
Synthesis and Crystal Structure
The synthesis and crystal structure of related compounds provide insights into their potential applications. For instance, Zhong et al. (2010) explored the synthesis and crystal structure of diflunisal carboxamides, which could be relevant due to the structural similarities with 1-(3-nitrobenzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide. Their study highlights the process of amidation of carboxlic acid and esterification of phenolic hydroxy group, confirmed by single-crystal X-ray diffraction, demonstrating the compound's potential for further chemical modification and application in drug development (Zhong et al., 2010).
Antihypertensive and Coronary Vessel Dilator Properties
The compound's related class, 1,4-Dihydropyridines, has been noted for its antihypertensive properties and ability to dilate coronary vessels. Abernathy (1978) mentions that dihydropyridines bearing carboxy functions and substituted at the 4-position by phenyl or similar groups are effective as antihypertensive agents. This indicates the potential for this compound in cardiovascular applications (Abernathy, 1978).
Application in Polymer Synthesis
The compound's framework can be leveraged in the synthesis of polymers. Yokozawa et al. (2002) demonstrated the synthesis of poly(p-benzamide) using phenyl 4-nitrobenzoate as an initiator, which is structurally similar to the given compound. This process, involving chain-growth polycondensation, indicates potential uses in creating well-defined aromatic polyamides (Yokozawa et al., 2002).
Antimicrobial Properties
Compounds structurally similar to this compound have demonstrated antimicrobial properties. Jadhav et al. (2017) synthesized compounds with triazole carboxamides and evaluated their antimicrobial activities against various bacterial and fungal strains, suggesting potential antimicrobial applications (Jadhav et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-5-2-6-15(11-14)24-18(27)17-8-3-9-25(19(17)28)12-13-4-1-7-16(10-13)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOBRBKPXLQRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)

![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2390940.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)